molecular formula C18H25ClN2O B7913552 N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide

Cat. No.: B7913552
M. Wt: 320.9 g/mol
InChI Key: UWCDSFGSXNFNPG-UHFFFAOYSA-N
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Description

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide is a tertiary amine derivative characterized by a piperidine ring substituted with a benzyl group at the 1-position and a cyclopropylacetamide moiety at the 2-position. The chloroacetamide group introduces electrophilic reactivity, while the cyclopropyl ring may confer steric and electronic effects influencing binding affinity or metabolic stability.

Properties

IUPAC Name

N-[(1-benzylpiperidin-2-yl)methyl]-2-chloro-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O/c19-12-18(22)21(16-9-10-16)14-17-8-4-5-11-20(17)13-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCDSFGSXNFNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN(C2CC2)C(=O)CCl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The foundational step involves constructing the piperidine scaffold. Cyclization of 1,5-diaminopentane derivatives under acidic or basic conditions is a well-established method. For example, 1,5-dibromopentane reacts with aqueous ammonia at 80–100°C to yield piperidine hydrobromide, which is neutralized to freebase piperidine. Alternative routes include:

  • Reductive amination : Ketones (e.g., pentan-2-one) with ammonium acetate and sodium cyanoborohydride.

  • Dieckmann cyclization : Ethyl δ-aminovalerate undergoes intramolecular ester condensation.

Table 1: Precursor Synthesis Conditions

PrecursorReagents/ConditionsYield (%)Reference
Piperidine1,5-dibromopentane + NH₃ (aq), 80°C72
1-BenzylpiperidinePiperidine + benzyl chloride, NaOH85

Stepwise Synthesis of N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide

Benzylation of Piperidine

Introducing the benzyl group at the piperidine nitrogen is achieved via nucleophilic substitution. 1-Benzylpiperidine is synthesized by treating piperidine with benzyl chloride in the presence of a base (e.g., NaOH) at 60°C for 6–8 hours.

Functionalization at Piperidine-2-ylmethyl Position

The 2-ylmethyl side chain is introduced through:

  • Mannich reaction : Reacting 1-benzylpiperidine with formaldehyde and a secondary amine.

  • Alkylation : Using methyl iodide or bromoacetone under phase-transfer conditions.

Acetamide Formation

The chloroacetamide moiety is installed via acylation. 2-Chloroacetyl chloride reacts with the amine intermediate (N-cyclopropyl-piperidin-2-ylmethyl) in dichloromethane at 0–5°C, followed by triethylamine to scavenge HCl.

Table 2: Critical Reaction Parameters for Acetamide Formation

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents hydrolysis
SolventDichloromethaneEnhances solubility
BaseTriethylamine (2.5 equiv)Neutralizes HCl

Optimization Strategies for Key Steps

Catalytic Enhancements

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency by 20%.

  • Microwave-assisted synthesis : Reduces reaction time for benzylation from 8 hours to 45 minutes.

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) favor nucleophilic substitution, while ethereal solvents (THF) improve acylation yields by 15%.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray analysis.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 3.65 (piperidine CH₂), δ 4.45 (N-CH₂-CO), and δ 1.20–1.40 (cyclopropyl protons).

  • Mass spectrometry : Molecular ion peak at m/z 349.1 ([M+H]⁺).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems minimize exothermic risks during acylation, improving safety and throughput by 40%.

Green Chemistry Metrics

  • Atom economy : 78% for benzylation step.

  • E-factor : 5.2 kg waste/kg product (reducible via solvent recovery).

Challenges and Mitigation

Byproduct Formation

  • N-over-alkylation : Controlled stoichiometry (1:1 amine:alkylating agent) reduces di-alkylated impurities to <2%.

  • Chloroacetamide hydrolysis : Strict temperature control (<10°C) and anhydrous conditions prevent degradation .

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide serves as a scaffold for developing new pharmaceuticals targeting neurological disorders. Its structure allows for modifications that can enhance its therapeutic efficacy.

Case Study : Research indicates that derivatives of this compound exhibit significant activity against muscarinic receptors, which are implicated in cognitive disorders and schizophrenia .

Pharmacology

The compound is investigated for its interaction with neurotransmitter systems, particularly its potential to modulate receptor activity. This modulation can lead to changes in neurotransmitter release and neuronal function.

Mechanism of Action :

  • The compound may act as an antagonist or modulator at muscarinic receptors, influencing various neurological pathways .

Organic Synthesis

As a versatile reagent, this compound is employed in the synthesis of more complex molecules. Its chloro group allows for nucleophilic substitution reactions, making it useful in creating diverse chemical entities.

Synthetic Routes :

  • The compound can be synthesized through several methods involving the formation of the piperidine ring and subsequent functionalization steps.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Binding : Selective binding to muscarinic receptors suggests potential therapeutic applications in treating cognitive dysfunctions.
  • Enzyme Inhibition : Investigated for its ability to inhibit enzymes involved in neurotransmitter modulation, leading to altered neuronal activity .

Mechanism of Action

The mechanism of action of N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tertiary Amine Class

The following table compares key structural and functional features of N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide with related compounds:

Compound Name Core Structure Key Substituents Functional Groups Status
This compound Piperidine Benzyl, cyclopropyl, chloroacetamide Amide, tertiary amine, chloro Discontinued
TERT-BUTYL 4-(AMINOMETHYL)-4-METHYLAZEPANE-1-CARBOXYLATE Azepane (7-membered ring) tert-Butyl, aminomethyl, methyl Carbamate, tertiary amine Discontinued
N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (NAT-1) Thiazolidinone 4-Methoxyphenyl, nicotinamide Amide, ketone, methoxy Research use
Benzathine benzylpenicillin Bicyclic β-lactam Benzyl, thiazolidine, phenylacetyl Carboxylic acid salt, amide Pharmacopeia
Key Observations:
  • Ring Systems: The piperidine core in the target compound contrasts with the azepane ring in TERT-BUTYL 4-(AMINOMETHYL)-4-METHYLAZEPANE-1-CARBOXYLATE, which may alter conformational flexibility and binding kinetics.
  • Functional Groups: The chloroacetamide group in the target compound distinguishes it from NAT-1’s thiazolidinone and nicotinamide moieties, which are associated with antioxidant or anti-inflammatory activity .
  • Bioavailability : Unlike benzathine benzylpenicillin (a penicillin derivative with established pharmacokinetic data ), the target compound lacks published in vivo studies, limiting direct pharmacological comparisons.

Electronic and Steric Effects

  • Chloro vs.
  • Cyclopropyl vs. tert-Butyl Groups: The cyclopropyl ring imposes angle strain and restricted rotation, whereas the bulky tert-butyl group in TERT-BUTYL 4-(AMINOMETHYL)-4-METHYLAZEPANE-1-CARBOXYLATE may hinder enzymatic degradation, suggesting divergent metabolic pathways .

Biological Activity

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly within the realms of cancer therapy and neurological disorders. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N-(1-benzylpiperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide
  • Molecular Formula : C18H25ClN2O
  • Molar Mass : 320.86 g/mol
  • Density : 1.18 g/cm³

The compound features a piperidine ring substituted with a benzyl group and a cyclopropyl moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as:

  • Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It may act on neurotransmitter receptors, potentially influencing neurological functions.

These interactions can lead to various biochemical responses, including apoptosis in cancer cells and modulation of neurotransmitter levels in the brain.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy:

  • Cytotoxicity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, it showed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin in FaDu hypopharyngeal tumor cells .
CompoundCell LineIC50 (µM)Reference
This compoundFaDu10.5
BleomycinFaDu15.0

Neurological Effects

The compound has also been investigated for its effects on neurological disorders:

Case Studies

  • Cancer Therapy : A study demonstrated that modifications to the piperidine structure could enhance binding affinity to target proteins involved in cancer cell proliferation . This highlights the importance of structural optimization for improved efficacy.
  • Alzheimer's Disease Treatment : Research indicated that compounds with similar structures could effectively inhibit cholinesterases and exhibit antioxidant properties, suggesting a multi-target approach may be beneficial for treating Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multi-step reactions involving: (i) Formation of the piperidine-benzyl intermediate through alkylation or reductive amination. (ii) Introduction of the cyclopropyl group via nucleophilic substitution or amide coupling. (iii) Chloroacetamide incorporation using 2-chloroacetyl chloride under controlled conditions. Key intermediates are characterized by NMR (1H/13C), mass spectrometry , and HPLC for purity validation .
  • Optimization : Adjust reaction stoichiometry and temperature to minimize byproducts (e.g., over-alkylation).

Q. How is the crystal structure of this compound determined, and what validation tools are recommended?

  • Techniques : Single-crystal X-ray diffraction is ideal. Use SHELXL for refinement and PLATON for structure validation to detect disorders or twinning .
  • Data Interpretation : Compare experimental bond lengths/angles with density functional theory (DFT)-calculated values to resolve discrepancies .

Advanced Research Questions

Q. How can steric hindrance from the cyclopropyl group impact synthetic yield, and what strategies mitigate this?

  • Challenges : The cyclopropyl group may hinder nucleophilic attack during amide bond formation, reducing yield.
  • Solutions :
  • Use bulky base catalysts (e.g., DBU) to deprotonate reactive sites selectively.
  • Employ microwave-assisted synthesis to enhance reaction kinetics .

Q. How should researchers address contradictions between computational and experimental spectral data (e.g., NMR chemical shifts)?

  • Troubleshooting : (i) Re-examine solvent effects and proton exchange rates in experimental conditions. (ii) Validate computational models (e.g., DFT) with solvent correction fields (e.g., SMD in Gaussian). (iii) Cross-reference with analogs (e.g., N-(2-chloro-6-methylphenyl)-2-(2,6-dimethylpiperidin-1-ium-1-yl)acetamide) to identify substituent-specific shifts .

Q. What methodologies are suitable for probing the compound’s mechanism of action in neurological targets?

  • Approaches :
  • In silico docking : Use AutoDock Vina to predict binding affinities with receptors (e.g., sigma-1 or NMDA).
  • Functional assays : Measure calcium flux or cAMP levels in neuronal cell lines.
  • Mutagenesis : Identify critical binding residues via site-directed mutagenesis .

Q. What crystallographic refinement challenges arise with this compound, and how are they resolved?

  • Issues : Disordered benzyl or cyclopropyl groups complicate electron density maps.
  • Solutions :
  • Apply TWINABS in SHELXL for twinned data.
  • Use SQUEEZE (PLATON) to model solvent-accessible voids .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be assessed preclinically?

  • Methods :
  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration .

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